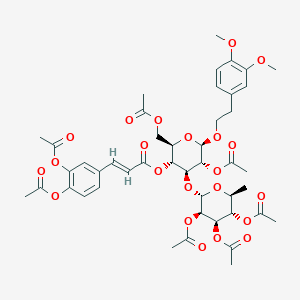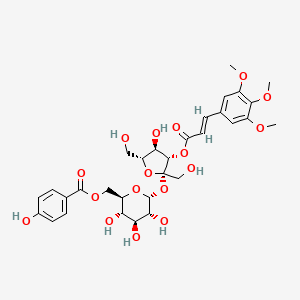
Tenuifoliside A
Vue d'ensemble
Description
Tenuifoliside A is isolated from Polygala and has anti-apoptotic and anti-depressant effects. It exhibits neurotrophic effects and promotes cell proliferation through the ERK/CREB/BDNF signaling pathway in C6 cells .
Synthesis Analysis
A specific LC-MS/MS method has been developed for the simultaneous analysis of polygalaxanthone III, tenuifolin, tenuifoliside A, and tenuifoliside C in rat plasma . The synthesis of complex organic molecules like Tenuifoliside A often involves intricate steps that require a deep understanding of organic chemistry and chemical engineering principles.Molecular Structure Analysis
Understanding the molecular structure of Tenuifoliside A involves examining its atomic arrangement and bonding patterns. The generation of molecular descriptors plays a crucial role in this analysis, providing a quantitative representation of the molecular structure that can predict a compound’s behavior in various physical and chemical contexts.Chemical Reactions Analysis
The chemical reactions and properties of Tenuifoliside A are determined by its functional groups and molecular framework. The review of methodologies used in the synthesis of gold nanoparticles by chemical reduction, for example, sheds light on the types of chemical reactions that might be relevant for modifying or synthesizing similar complex molecules.Physical And Chemical Properties Analysis
Tenuifoliside A has a molecular weight of 682.6. Its physical properties such as solubility, melting point, and crystallinity are crucial for its practical applications . The chemical properties of Tenuifoliside A, including its reactivity, stability, and interaction with other molecules, are essential for understanding its potential applications and behavior in various environments.Applications De Recherche Scientifique
Anti-Inflammatory Effects
Tenuifoliside A has been found to have anti-inflammatory effects. It inhibits the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 . This suggests that Tenuifoliside A could be used in the treatment of conditions characterized by inflammation .
Cytotoxicity-Reducing Effects
Research has shown that Tenuifoliside A has cytotoxicity-reducing effects. In a study involving a natural herb mixture extract comprising Polyporus umbellatus, Polygala tenuifolia, and Epimedium koreanum, it was found that the mixture had a cytotoxicity-reducing effect compared to the individual herbal medicines . This suggests potential applications in treatments that require reducing cytotoxicity .
Neuroprotective Effects
Tenuifoliside A has been demonstrated to have neuroprotective effects. It has been shown to protect against corticosterone-induced neuron damage in SH-SY5Y cells . This suggests potential applications in neurology, particularly in the treatment of conditions that involve neuron damage .
Promotion of Neurite Outgrowth
Tenuifoliside A promotes neurite outgrowth in PC12 cells. It increases the percentage of neurite-bearing cells and promotes neurite extension . This suggests potential applications in neurobiology and the treatment of neurological disorders .
Anti-Apoptotic Effects
Tenuifoliside A has been found to have anti-apoptotic effects. It is known to exhibit neurotrophic effects and promote cell proliferation through the ERK/CREB/BDNF signaling pathway . This suggests potential applications in the treatment of conditions characterized by excessive cell death .
Antidepressant Effects
Tenuifoliside A has been found to have antidepressant effects. It is isolated from Yuanzhi, a traditional Chinese medicine, and has been used for the treatment of neurasthenia, amnesia, and depression . This suggests potential applications in psychiatry, particularly in the treatment of depressive disorders .
Mécanisme D'action
Target of Action
Tenuifoliside A primarily targets the ERK (Extracellular signal-regulated kinases) pathway . ERK is a key component in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation and differentiation .
Mode of Action
Tenuifoliside A exhibits its neurotrophic effects and promotes cell proliferation through the ERK/CREB/BDNF signaling pathway . It has been shown to induce a rapid and marked induction of ERK1/2 phosphorylation, which is a crucial step in the activation of the ERK pathway .
Biochemical Pathways
Tenuifoliside A affects several biochemical pathways. It has been found to improve neural cell function by reducing serum CORT, ACTH, and CRH levels; increasing SOD activity; decreasing brain monoamine oxidase (MAO-A and MAO-B) activity and serum malondialdehyde (MDA) levels; promoting autophagy and inhibiting neuroinflammation; and regulating the glutamate AMPA receptor .
Result of Action
Tenuifoliside A has been found to have neuroprotective and anti-apoptotic effects . In rat glioma cells (C6 cells), Tenuifoliside A has shown neuroprotective effects and promoted cell proliferation . It also has antidepressant-like effects , as demonstrated in pharmacological depression models .
Action Environment
The action of Tenuifoliside A can be influenced by environmental factors. For instance, it has been found that Tenuifoliside A increases the viability of C6 cells in a concentration-dependent manner, but at a high concentration (60 μM), it suppresses cell viability and induces the release of LDH, showing a toxic effect . This suggests that the concentration of Tenuifoliside A in the environment can significantly influence its action, efficacy, and stability.
Safety and Hazards
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)46-28-24(37)20(12-32)47-31(28,14-33)48-30-26(39)25(38)23(36)21(45-30)13-44-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3/b9-4+/t20-,21-,23-,24-,25+,26-,28+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUQNXDJRVCZTI-FNUXIAMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tenuifoliside A | |
CAS RN |
139726-35-5 | |
| Record name | Tenuifoliside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TENUIFOLISIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36S8L9Y70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)
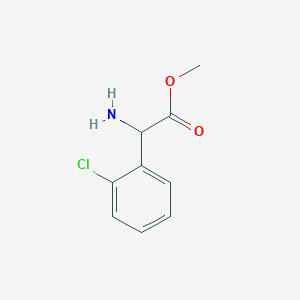

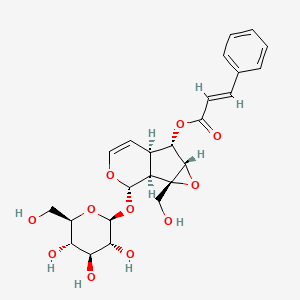

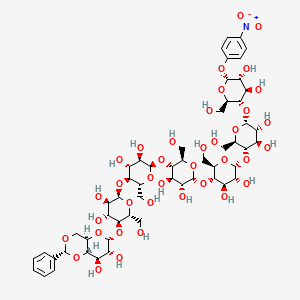

![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)
